molecular formula C12H17NO2 B8307297 2,4-Diisopropyl-1-nitro-benzene

2,4-Diisopropyl-1-nitro-benzene

Cat. No. B8307297
M. Wt: 207.27 g/mol
InChI Key: JIXBHJLFDLAPRO-UHFFFAOYSA-N
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Patent
US06936636B2

Procedure details

Mossey Tin (22 g, 184.5 mmol) was added to a solution of Intermediate 32 (25 g, 120 mmol), followed by conc. HCl (150 mL). After heating at 100° C. for 1 hour, acetic acid (50 mL) was added to the mixture and it was heated for another 30 minutes. After stirring at room temperature overnight, the reaction mixture was diluted with ether (500 mL), washed with water (50 mL) and transferred to a 500 mL beaker. Solid potassium carbonate was carefully added until all acids were quenched (˜80 g). The mixture was then extracted with ether (3×100 mL), washed with brine (1×20 mL), dried (Na2SO4) and concentrated to give the title compound in a crude form as a brown oil that was taken to the next step without further purification:
Name
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Sn].[CH:2]([C:5]1[CH:10]=[C:9]([CH:11]([CH3:13])[CH3:12])[CH:8]=[CH:7][C:6]=1[N+:14]([O-])=O)([CH3:4])[CH3:3].Cl.C(O)(=O)C>CCOCC>[CH:2]([C:5]1[CH:10]=[C:9]([CH:11]([CH3:13])[CH3:12])[CH:8]=[CH:7][C:6]=1[NH2:14])([CH3:4])[CH3:3] |^3:0|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
[Sn]
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(C)C1=C(C=CC(=C1)C(C)C)[N+](=O)[O-]
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for another 30 minutes
Duration
30 min
WASH
Type
WASH
Details
washed with water (50 mL)
ADDITION
Type
ADDITION
Details
Solid potassium carbonate was carefully added until all acids
CUSTOM
Type
CUSTOM
Details
were quenched (˜80 g)
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ether (3×100 mL)
WASH
Type
WASH
Details
washed with brine (1×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)C1=C(C=CC(=C1)C(C)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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